

Benzyl (S)-(2-oxoazepan-3-YL)carbamate mechanism of action inquiry

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Benzyl (S)-(2-oxoazepan-3-YL)carbamate**

Cat. No.: **B021147**

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In-depth Technical Guide: Benzyl (S)-(2-oxoazepan-3-YL)carbamate Executive Summary

This document provides a detailed overview of **Benzyl (S)-(2-oxoazepan-3-YL)carbamate**, a compound of significant interest in medicinal chemistry and pharmaceutical development. Extensive literature review indicates that this molecule primarily serves as a crucial chiral building block and synthetic intermediate rather than a therapeutic agent with a defined mechanism of action. Its principal application lies in the synthesis of more complex molecules, particularly those targeting neurological disorders and functioning as enzyme inhibitors. This guide synthesizes the available information on its chemical properties, synthetic utility, and its role as a precursor in drug discovery.

Introduction

Benzyl (S)-(2-oxoazepan-3-YL)carbamate, with the molecular formula $C_{14}H_{18}N_2O_3$, is a derivative of caprolactam.^[1] Its structure incorporates a protected amine on a chiral seven-membered lactam ring, making it a valuable synthon for introducing this specific stereochemistry into larger molecules. The presence of the benzyloxycarbonyl (Cbz) protecting group allows for controlled chemical transformations in multi-step syntheses. While direct biological activity and a specific mechanism of action for **Benzyl (S)-(2-oxoazepan-3-**

YL)carbamate are not documented in publicly available literature, its role as a key intermediate is well-established.[2]

Chemical Properties and Data

A summary of the key chemical properties for **Benzyl (S)-(2-oxoazepan-3-YL)carbamate** is provided in the table below. This information is crucial for its handling, storage, and application in synthetic protocols.

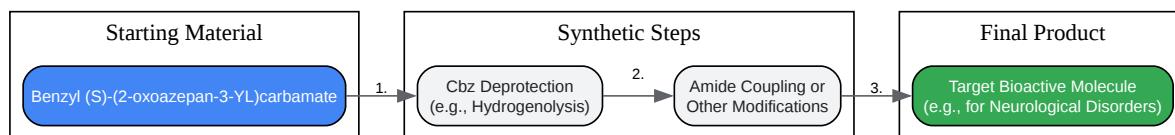
Property	Value	Source
CAS Number	103478-12-2	[1][3][4]
Molecular Formula	C ₁₄ H ₁₈ N ₂ O ₃	[1][3]
Molecular Weight	262.30 g/mol	[3]
Appearance	White solid	Chem-Impex
Melting Point	116 °C	ChemicalBook
Storage Temperature	2-8°C	ChemicalBook
Purity	≥95%	[3]

Role in Synthesis and Drug Discovery

The primary utility of **Benzyl (S)-(2-oxoazepan-3-YL)carbamate** is as a precursor in the synthesis of novel pharmaceutical agents.[2] Its structural features are leveraged to create molecules with specific three-dimensional arrangements, which is often critical for potent and selective biological activity.

Precursor for Neurological Disorder Therapeutics

The caprolactam scaffold is a privileged structure in medicinal chemistry, appearing in various compounds with activity in the central nervous system. **Benzyl (S)-(2-oxoazepan-3-YL)carbamate** serves as a key starting material for the synthesis of derivatives being investigated for neurological conditions.[2] The synthesis workflow typically involves the deprotection of the amine followed by coupling with other moieties to build the final drug candidate.



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Caption: General synthetic workflow utilizing the subject compound.

Intermediate for Enzyme Inhibitors

The compound is also utilized in research focused on the discovery of enzyme inhibitors.^[2] The lactam ring can mimic peptide bonds, and the chiral amine allows for specific interactions with the active sites of enzymes. By modifying the core structure of **Benzyl (S)-(2-oxoazepan-3-YL)carbamate**, medicinal chemists can design and synthesize libraries of compounds to screen for inhibitory activity against various enzymatic targets.

Experimental Protocols

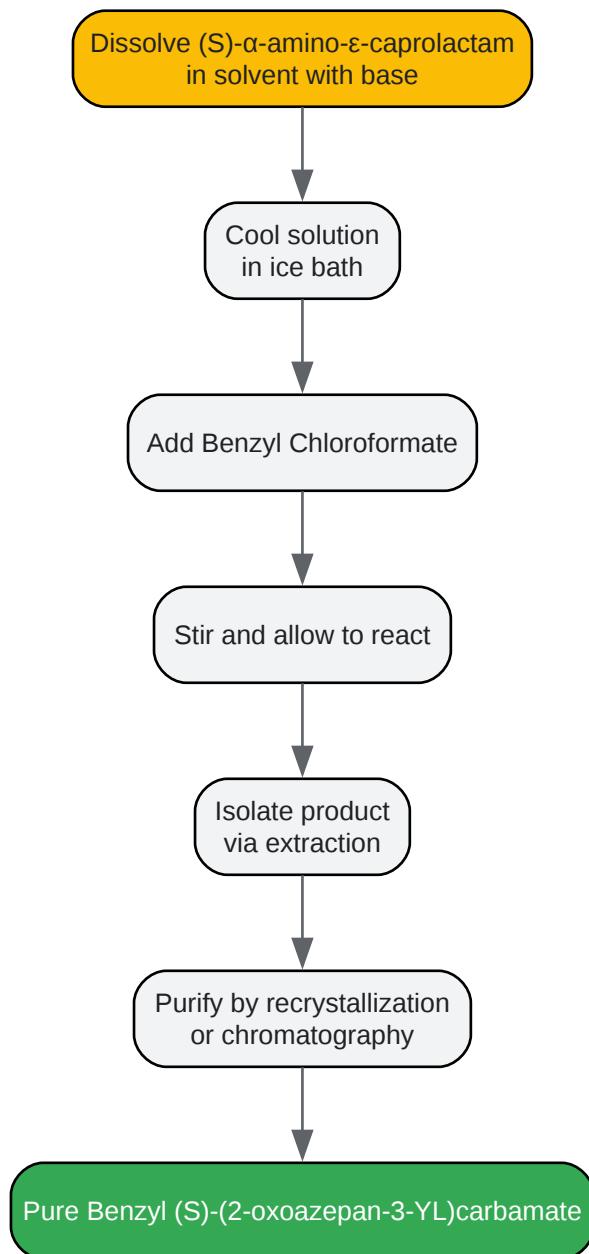
Detailed experimental protocols for the biological evaluation of **Benzyl (S)-(2-oxoazepan-3-YL)carbamate** itself are not available, as it is primarily used as a synthetic intermediate. However, protocols for its synthesis and subsequent use in further chemical reactions are central to its application.

General Synthesis of Benzyl (S)-(2-oxoazepan-3-YL)carbamate

The synthesis of the title compound typically starts from (S)- α -amino- ϵ -caprolactam. The following is a representative, generalized procedure:

- (S)- α -amino- ϵ -caprolactam is dissolved in a suitable solvent system, often a mixture of an organic solvent and water, in the presence of a base (e.g., sodium carbonate).
- The solution is cooled in an ice bath.

- Benzyl chloroformate (Cbz-Cl) is added dropwise to the cooled solution while stirring vigorously.
- The reaction is allowed to proceed for several hours, gradually warming to room temperature.
- Upon completion, the product is isolated through extraction with an organic solvent.
- The organic layers are combined, dried over an anhydrous salt (e.g., MgSO₄), filtered, and the solvent is removed under reduced pressure.
- The crude product is then purified, typically by recrystallization or column chromatography, to yield pure **Benzyl (S)-(2-oxoazepan-3-YL)carbamate**.



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Caption: Flowchart of a typical synthesis protocol.

Conclusion

In conclusion, **Benzyl (S)-(2-oxoazepan-3-YL)carbamate** is a valuable and versatile synthetic intermediate in medicinal chemistry. While it does not possess a well-characterized mechanism of action of its own, its importance lies in providing a chiral scaffold for the construction of novel, biologically active molecules. Researchers and drug development professionals should

view this compound as a key tool in the synthetic chemist's arsenal for accessing complex molecular architectures, particularly in the pursuit of new treatments for neurological disorders and the development of potent enzyme inhibitors. Future research originating from this intermediate may lead to the discovery of novel therapeutics with well-defined mechanisms of action.

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- To cite this document: BenchChem. [Benzyl (S)-(2-oxoazepan-3-YL)carbamate mechanism of action inquiry]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b021147#benzyl-s-2-oxoazepan-3-yl-carbamate-mechanism-of-action-inquiry>

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